MAGE-1 (289-298) is a peptide derived from the Melanoma Antigen Gene 1, which plays a crucial role in the immune response against cancer. This peptide is recognized by specific T cells, making it a target for immunotherapy, particularly in melanoma treatment. Understanding MAGE-1 (289-298) involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and its applications in scientific research.
MAGE-1 is part of a family of cancer/testis antigens that are typically expressed in malignant tissues but not in normal somatic tissues. The gene encoding MAGE-1 is located on the X chromosome and is predominantly expressed in melanoma cells and other tumors. The specific peptide MAGE-1 (289-298) corresponds to a segment of the protein that can be presented by Major Histocompatibility Complex class I molecules to cytotoxic T lymphocytes .
MAGE-1 (289-298) is classified as an epitope, specifically a T cell epitope that elicits an immune response. It belongs to the broader category of tumor-associated antigens that are pivotal in cancer immunotherapy strategies. The classification of MAGE-1 as a cancer/testis antigen highlights its potential as a target for therapeutic vaccines and adoptive T cell therapies .
The synthesis of MAGE-1 (289-298) typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence. The process can be summarized as follows:
Technical details indicate that commercially available intermediates can be utilized to streamline the synthesis process .
The molecular structure of MAGE-1 (289-298) consists of a linear sequence of amino acids with specific spatial arrangements that allow for binding to Major Histocompatibility Complex class I molecules. The sequence is critical for its recognition by T cells.
The amino acid sequence for MAGE-1 (289-298) is as follows:
This sequence has been shown to be effective in eliciting an immune response against melanoma cells .
MAGE-1 (289-298) undergoes various biochemical interactions, primarily involving its binding to Major Histocompatibility Complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.
The binding affinity and specificity of MAGE-1 (289-298) can be analyzed using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays, which measure the kinetics of peptide-Major Histocompatibility Complex interactions .
The mechanism of action for MAGE-1 (289-298) involves several steps:
Data indicate that this mechanism is pivotal in developing therapeutic strategies aimed at enhancing anti-tumor immunity .
MAGE-1 (289-298) is a small peptide with a molecular weight typically ranging around 900 Da. Its solubility and stability can vary based on environmental conditions such as pH and temperature.
The chemical properties include:
Analyses using techniques like circular dichroism spectroscopy provide insights into its secondary structure, which is essential for understanding its biological function .
MAGE-1 (289-298) has significant applications in:
The ongoing research into MAGE-1 (289-298) underscores its potential in advancing cancer treatment methodologies and improving patient outcomes .
CTAgs comprise >80 genes characterized by restricted physiological expression predominantly in immune-privileged sites (testis, placenta) and aberrant re-expression in diverse malignancies. Their immunotherapeutic relevance stems from:
Table 1: CTAgs Expression Across Malignancies
CTA | Myeloma | Myxoid Liposarcoma | NSCLC | Melanoma |
---|---|---|---|---|
MAGE-A1 | 76% [3] | 11% (IHC) [2] | 45% [5] | >50% [8] |
PRAME | 62% [3] | 100% (IHC) [2] | 30% [5] | 70% [5] |
NY-ESO-1 | 85% [3] | 90-100% [2] | 34% [5] | 45% [5] |
Key Insight: Heterogeneous intratumoral CTA expression (e.g., 5-60% positivity in melanoma) necessitates multi-epitope targeting to evade immune escape [5].
MAGE-A1 belongs to the MAGE-A subfamily (12 genes clustered at Xq28) sharing 70-85% sequence homology. Key features include:
Table 2: MAGE-A Family Molecular Characteristics
Gene | Chromosome | Protein Localization | Key Tumor Associations |
---|---|---|---|
MAGE-A1 | Xq28 | Cytoplasmic | Myeloma, melanoma, NSCLC |
MAGE-A3 | Xq28 | Cytoplasmic | Synovial sarcoma (95%), myeloma |
MAGE-A10 | Xq28 | Nuclear | Head/neck SCC, TIL infiltration |
Clinical Implication: MAGE-A1 mRNA positivity in lymph nodes of NSCLC patients predicts metastasis (45% vs 18% in MAGE-A- tumors) [5].
The nonapeptide EADPTGHSY (289-297) and decapeptide KEADPTGHSY (289-298) are HLA class I-restricted epitopes with unique immunological properties:
■ HLA Restriction and T-Cell Recognition
■ Functional Cytolytic Activity
Table 3: Functional Avidity of MAGE-A1(289-298)-Specific T-Cells
Source | HLA Restriction | Peptide Affinity (EC₅₀) | Tumor Killing | Clinical Correlation |
---|---|---|---|---|
Myeloma patients | Cw*0702 | 10⁻¹⁰ M IFN-γ | U266, JJN3 lysis | 53% mortality reduction [7] |
Melanoma TIL | B*0702 | 10⁻⁹ M TNF-α secretion | Fresh tumor lysis | Adoptive therapy potential [8] |
MGUS patients | Cw*0702 | Undetectable CD8 response | None | Protective CD4⁺ immunity [7] |
Therapeutic Significance: Dominance in spontaneous responses (40% of myeloma patients) and conserved TCR usage enable engineered TCR therapies [4] [7].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: